molecular formula C18H19N3OS2 B2449020 (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897483-44-2

(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2449020
CAS RN: 897483-44-2
M. Wt: 357.49
InChI Key: GGEFASRHNOBDNL-UHFFFAOYSA-N
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Description

(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, commonly known as DMBMTP, is an important chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

DMBMTP has several advantages as a therapeutic agent. It is a small molecule inhibitor that can be easily synthesized and modified to improve its pharmacological properties. DMBMTP has also shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, there are also limitations to using DMBMTP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, DMBMTP has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of DMBMTP. One of the main areas of focus is to optimize its pharmacological properties, such as its potency and selectivity. This can be achieved by modifying the chemical structure of DMBMTP or by developing analogs with improved pharmacological properties. Another area of focus is to study the safety and efficacy of DMBMTP in clinical trials. This will be essential for its further development as a therapeutic agent. Finally, more research is needed to understand the mechanism of action of DMBMTP and its potential applications in the treatment of various diseases.

Synthesis Methods

DMBMTP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4,6-dimethyl-2-mercaptobenzothiazole with 1-(2-bromoethyl)-4-methylpiperazine and 2-bromoacetophenone in the presence of a base. The reaction yields DMBMTP in good yield and purity. The synthesis method has been optimized to produce DMBMTP on a large scale, which is essential for its further development as a therapeutic agent.

Scientific Research Applications

DMBMTP has shown promising results in the treatment of various diseases. It has been studied extensively for its anticancer properties. DMBMTP has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. It has also been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. DMBMTP has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal infections.

properties

IUPAC Name

[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEFASRHNOBDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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